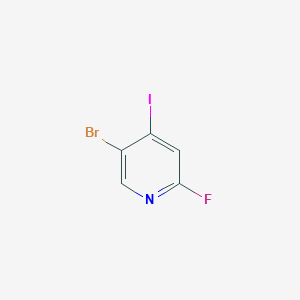
5-Bromo-2-fluoro-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN and a molecular weight of 301.88 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Análisis Bioquímico
Biochemical Properties
It is known that halogenated pyridines can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors .
Cellular Effects
Halogenated pyridines can influence cell function by interacting with various cellular processes . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated pyridines can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Halogenated pyridines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that halogenated pyridines can interact with various transporters and binding proteins .
Subcellular Localization
Halogenated pyridines can be directed to specific compartments or organelles based on their chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-iodopyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of pyridine derivatives. For example, starting with 2-fluoropyridine, bromination and iodination can be sequentially performed to introduce the bromine and iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized halogenation processes using palladium-catalyzed coupling reactions . These methods ensure high yields and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, halogenated pyridines generally undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and base (e.g., potassium carbonate) in a solvent like toluene or ethanol .
Nucleophilic Substitution: Reagents such as n-butyllithium and trimethylborate are used for lithiation and subsequent halogenation.
Major Products Formed
The major products formed from these reactions include various biaryl compounds and substituted pyridines , which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-4-iodopyridine is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-4-iodopyridine is primarily related to its role as an intermediate in chemical reactions. The presence of multiple halogens allows for selective functionalization, enabling the synthesis of diverse compounds with specific biological activities . The molecular targets and pathways involved depend on the final products derived from this compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-2-fluoro-4-iodopyridine is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the pyridine ring. This unique combination of halogens provides distinct reactivity patterns, making it a versatile intermediate for synthesizing a wide range of complex molecules .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-4-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRLQIYHGUXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














